molecular formula C₂₆H₃₂O₆ B1147284 1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol CAS No. 176200-07-0

1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol

Cat. No.: B1147284
CAS No.: 176200-07-0
M. Wt: 440.53
InChI Key:
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Description

1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol is a derivative of myo-inositol, a cyclohexanehexol that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol typically involves the protection of hydroxyl groups on myo-inositol. One common method includes the selective mono-tosylation of racemic 1,2:4,5-di-O-isopropylidene-myo-inositol using tosyl imidazole, followed by conversion into separable camphanate ester derivatives . The product is then further processed to introduce the phenylmethyl groups.

Industrial Production Methods

Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The process involves multiple steps of protection, deprotection, and functional group modifications under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the phenylmethyl groups.

    Substitution: Nucleophilic substitution reactions can replace the isopropylidene groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Tosyl chloride and sodium hydride are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of functionalized inositol derivatives .

Scientific Research Applications

1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating intracellular signaling cascades. The compound’s structure allows it to mimic natural inositol phosphates, influencing processes such as calcium release and enzyme activation .

Comparison with Similar Compounds

Similar Compounds

  • 1,2:5,6-Di-O-isopropylidene-myo-inositol
  • DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol
  • 1,2:3,4-Di-O-isopropylidene-myo-inositol

Uniqueness

1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol is unique due to its specific combination of isopropylidene and phenylmethyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

176200-07-0

Molecular Formula

C₂₆H₃₂O₆

Molecular Weight

440.53

Synonyms

1,2:4,5-Bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-D-myo-inositol

Origin of Product

United States

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